2-cyclopropyl-4,5-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted with cyclopropyl and dimethyl groups at positions 2, 4, and 4. A piperazine linker at position 6 connects to a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl group may restrict molecular flexibility, improving target selectivity .
Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5/c1-12-13(2)24-17(14-3-4-14)25-18(12)27-9-7-26(8-10-27)16-6-5-15(11-23-16)19(20,21)22/h5-6,11,14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBMDGVHQBSRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog Analysis
The compound’s closest analogs include pyrazolopyrimidines, triazolopyrimidines, and piperidine/piperazine-linked fluorinated derivatives. Key differences lie in core heterocycles, substituents, and linker groups. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., ’s pyrazolopyrimidines). However, its cyclopropyl group may reduce solubility relative to ’s pyridopyrimidine derivatives, which feature polar pyrido rings.
- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, whereas ’s imino and hydrazine groups are prone to metabolic degradation .
- Synthetic Complexity : The piperazine linker in the target compound requires multi-step synthesis, akin to ’s piperidine-based analogs, but with distinct regiochemical challenges due to cyclopropyl steric effects.
Research Findings and Limitations
- Regulatory Considerations : underscores the importance of fluorinated analogs in meeting pharmaceutical quality standards, suggesting the target compound’s trifluoromethyl group aligns with modern drug design trends .
- Data Gaps : Direct comparative data on the target compound’s binding affinity or toxicity are absent in the provided evidence; inferences rely on structural analogies.
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